molecular formula C8H5ClF2O2 B2677929 2-Chloro-5-(difluoromethyl)benzoic acid CAS No. 1779914-33-8

2-Chloro-5-(difluoromethyl)benzoic acid

Cat. No.: B2677929
CAS No.: 1779914-33-8
M. Wt: 206.57
InChI Key: BQKBNUYFHFTKPA-UHFFFAOYSA-N
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Description

2-Chloro-5-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5ClF2O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom and a difluoromethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(difluoromethyl)benzoic acid typically involves the chlorination of 5-(difluoromethyl)benzoic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed:

    Substitution Reactions: Substituted benzoic acids.

    Oxidation Reactions: Carboxylate salts or higher oxidation state derivatives.

    Reduction Reactions: Benzyl alcohol derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-Chloro-5-(difluoromethyl)benzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the chlorine and difluoromethyl groups can participate in hydrophobic interactions and halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .

Comparison with Similar Compounds

    2-Chloro-5-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-Chloro-4,5-difluorobenzoic acid: Contains an additional fluorine atom on the benzene ring.

    2-Difluoromethyl benzoic acid: Lacks the chlorine atom

Uniqueness: 2-Chloro-5-(difluoromethyl)benzoic acid is unique due to the presence of both chlorine and difluoromethyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound in various applications .

Properties

IUPAC Name

2-chloro-5-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKBNUYFHFTKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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